4-Bromo-2-propoxyphenol
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Overview
Description
4-Bromo-2-propoxyphenol: is an organic compound that belongs to the class of bromophenols It consists of a bromine atom, a propoxy group, and a hydroxyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-propoxyphenol can be achieved through several methods. One common approach involves the bromination of 2-propoxyphenol using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to ensure selective bromination.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-propoxyphenol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the benzene ring can be substituted with other electrophiles, such as nitro groups or alkyl groups, under appropriate conditions.
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents like nitric acid or alkyl halides in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are commonly used.
Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Electrophilic Aromatic Substitution: Substituted phenols with various functional groups.
Oxidation: Quinone derivatives.
Reduction: Dehalogenated phenols.
Scientific Research Applications
4-Bromo-2-propoxyphenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of dyes and polymers.
Mechanism of Action
The mechanism of action of 4-Bromo-2-propoxyphenol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and the propoxy group can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
4-Bromophenol: Lacks the propoxy group, making it less hydrophobic and potentially less bioactive.
2-Bromo-4-methylphenol: Contains a methyl group instead of a propoxy group, which can affect its reactivity and biological properties.
4-Bromo-2,5-dimethoxyphenethylamine: A phenethylamine derivative with different functional groups, leading to distinct pharmacological effects.
Uniqueness: 4-Bromo-2-propoxyphenol is unique due to the presence of both a bromine atom and a propoxy group on the benzene ring. This combination of functional groups imparts specific chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-bromo-2-propoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-2-5-12-9-6-7(10)3-4-8(9)11/h3-4,6,11H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRIQBWOHVLFPBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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